2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide
Overview
Description
2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.17289623 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds structurally related to 2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide. These compounds exhibited significant antioxidant activity, with some derivatives showing 1.4 times higher activity than ascorbic acid. Anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, identifying compounds with potent cytotoxicity, particularly against glioblastoma U-87 cells (Tumosienė et al., 2020).
Antimicrobial Activities
Research on novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which share a similar structural motif with the compound of interest, demonstrated significant antibacterial and antifungal activities. Certain synthesized compounds matched or surpassed the antimicrobial activity of standard agents like Ampicillin and Flucanazole against various strains, indicating their potential as antimicrobial agents (Helal et al., 2013).
Anticancer Potential through Structural Diversity
The generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related chemical structure, through various alkylation and ring closure reactions, highlights the potential for discovering novel anticancer agents. These synthetic pathways enable the creation of compounds with potentially unique mechanisms of action against cancer cells (Roman, 2013).
Potential as Anticancer Agents
Murugavel et al. (2019) synthesized a sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, demonstrating significant cytotoxicity against breast, lung, and prostate cancer cell lines. This research underscores the importance of structural motifs similar to this compound in the development of new anticancer drugs (Murugavel et al., 2019).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[4-(2-methylpropyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14(2)13-26-19(16-6-5-11-22-12-16)24-25-21(26)29-15(3)20(27)23-17-7-9-18(28-4)10-8-17/h5-12,14-15H,13H2,1-4H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQUNKHIDMRRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=C1SC(C)C(=O)NC2=CC=C(C=C2)OC)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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